molecular formula C4H6N2O2S B6163451 3-methanesulfonyl-1H-pyrazole CAS No. 49651-55-0

3-methanesulfonyl-1H-pyrazole

Cat. No.: B6163451
CAS No.: 49651-55-0
M. Wt: 146.2
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Description

3-Methanesulfonyl-1H-pyrazole is a pyrazole derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 3-position of the heterocyclic ring. The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

Properties

CAS No.

49651-55-0

Molecular Formula

C4H6N2O2S

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-1H-pyrazole typically involves the reaction of hydrazine with a suitable carbonyl compound, followed by sulfonation.

Industrial Production Methods

In an industrial setting, the production of 3-methanesulfonyl-1H-pyrazole can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methanesulfonyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This makes the compound a valuable tool in the study of enzyme kinetics and drug design .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following analysis compares 3-methanesulfonyl-1H-pyrazole with key pyrazole analogs from the evidence, focusing on substituent effects, synthetic methods, and biological relevance.

Substituent Effects and Reactivity

Compound Name Substituents Electronic Effects Key Reactivity/Applications Reference
3-Methanesulfonyl-1H-pyrazole -SO₂CH₃ at C3 Strong electron-withdrawing Potential sulfonamide drug intermediates, enhanced acidity N/A
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde -CH₃, -OPh, -Ph at C3, C5, C1 Mixed (EWG/EDG) Antibacterial, anti-inflammatory
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole -CF₃, -OMe at C3, C5, C1 Strongly electron-withdrawing (-CF₃) Structural studies, agrochemical leads
5-Amino-3-hydroxy-1H-pyrazole derivatives -NH₂, -OH at C5, C3 Electron-donating (-NH₂, -OH) Intermediates for bioactive hybrids
  • Key Observations: The methanesulfonyl group in 3-methanesulfonyl-1H-pyrazole confers greater acidity (via deprotonation at N1) compared to methyl or amino substituents, enhancing its utility in nucleophilic substitution reactions.

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